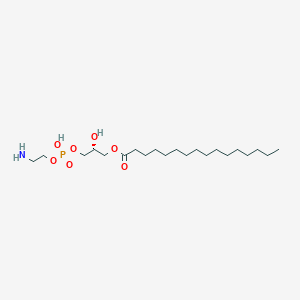
1-Hexadecanoyl-sn-glycero-3-phosphoethanolamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-hexadecanoyl-sn-glycero-3-phosphoethanolamine is a 1-acyl-sn-glycero-3-phosphoethanolamine in which the 1-acyl group is specified as hexadecanoyl (palmitoyl). It has a role as a human metabolite. It is a 1-acyl-sn-glycero-3-phosphoethanolamine and a lysophosphatidylethanolamine 16:0. It is a tautomer of a this compound zwitterion.
PE(16:0/0:0), also known as 1-palmitoyl-gpe or gpe(16:0), belongs to the class of organic compounds known as 1-acyl-sn-glycero-3-phosphoethanolamines. These are glycerophoethanolamines in which the glycerol is esterified with a fatty acid at O-1 position, and linked at position 3 to a phosphoethanolamine. Thus, PE(16:0/0:0) is considered to be a glycerophosphoethanolamine lipid molecule. PE(16:0/0:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. PE(16:0/0:0) has been found throughout all human tissues, and has also been detected in multiple biofluids, such as feces and blood. Within the cell, PE(16:0/0:0) is primarily located in the membrane (predicted from logP) and intracellular membrane. PE(16:0/0:0) exists in all eukaryotes, ranging from yeast to humans. In humans, PE(16:0/0:0) is involved in phospholipid biosynthesis pathway.
Wissenschaftliche Forschungsanwendungen
1. Interfacial Behavior and Lung Surfactant Research
A study by Zhu et al. (2016) explored the thermodynamic and structural characterization of hexadecanol-phospholipid mixtures, particularly focusing on hexadecanol/1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE). This research has implications for improving synthetic clinical lung surfactant preparations, as hexadecanol is chemically stable and enhances the spreading properties of lung surfactants (Zhu et al., 2016).
2. Lipid Membranes and Fluorescence Microscopy
Skaug et al. (2009) conducted computational studies on Texas Red-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (TR-DHPE), frequently used in the study of lipid membranes by fluorescence microscopy. This research contributes to our understanding of how fluorescent labels might alter membrane behavior, providing insights for experimental systems in biomolecular simulations (Skaug et al., 2009).
3. Synthesis and Application in Biology
Zhang et al. (2017) developed an efficient method for synthesizing 1,2-Dihexadecyl-sn-glycero-3-phosphoethanolamine (DHPE), a type of glycerophospholipid with a wide range of applications in biology. This synthesis method paves the way for further exploration of DHPE in biological studies (Zhang et al., 2017).
4. Gene Delivery Applications
Research by Wölk et al. (2015) characterized binary lipid mixtures containing a three-chain amino-functionalized cationic lipid with different phospholipids, including 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE). This study provides foundational knowledge for future research in high-potency gene delivery vehicles (Wölk et al., 2015).
5. Drug Delivery Systems
Che et al. (2015) focused on 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-Poly(ethylene glycol) (DSPE-PEG), a phospholipids-polymer conjugate in drug delivery applications. This material is notable for its biocompatibility, biodegradability, and the ability to be functionalized for specific uses in therapeutic drug delivery and imaging (Che et al., 2015).
Eigenschaften
Molekularformel |
C21H44NO7P |
|---|---|
Molekulargewicht |
453.5 g/mol |
IUPAC-Name |
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] hexadecanoate |
InChI |
InChI=1S/C21H44NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(24)27-18-20(23)19-29-30(25,26)28-17-16-22/h20,23H,2-19,22H2,1H3,(H,25,26)/t20-/m1/s1 |
InChI-Schlüssel |
YVYMBNSKXOXSKW-HXUWFJFHSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)O |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)O |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


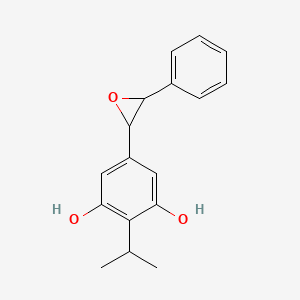
![7-[(3R)-3-[(1S)-1-aminoethyl]pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-8-methylquinazoline-2,4-dione](/img/structure/B1242819.png)
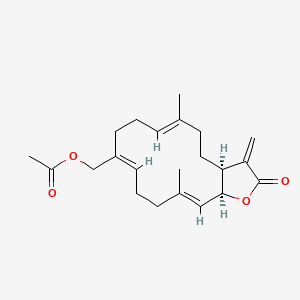
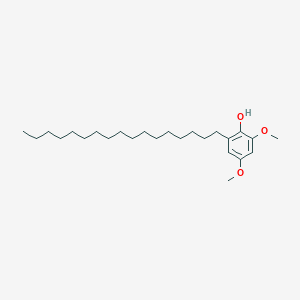
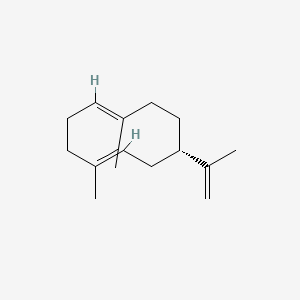
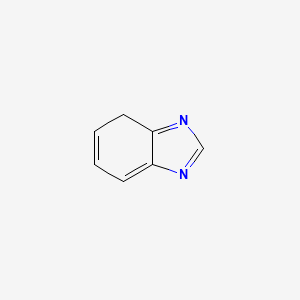
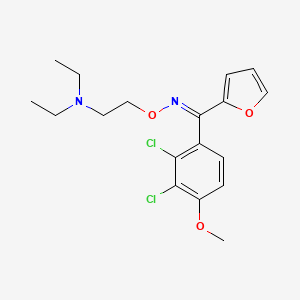

![[(9Z)-4-(1,2-dihydroxyethyl)-5-oxatricyclo[8.3.0.04,6]trideca-1(13),9-dien-2,7-diyn-12-yl] 6-chloro-2-hydroxy-5-(hydroxymethyl)-7-methoxynaphthalene-1-carboxylate](/img/structure/B1242833.png)
![3-[31-(3-Aminopropyl)-11,44-dihydroxy-3,6,24,34-tetrakis(1-hydroxyethyl)-18-[(4-hydroxyphenyl)methyl]-21-methyl-2,5,8,14,17,20,23,26,30,33,36,39,42-tridecaoxo-15-propan-2-yl-28-tridecyl-29-oxa-1,4,7,13,16,19,22,25,32,35,38,41-dodecazatricyclo[41.3.0.09,13]hexatetracontan-40-yl]-3-hydroxypropanamide](/img/structure/B1242834.png)
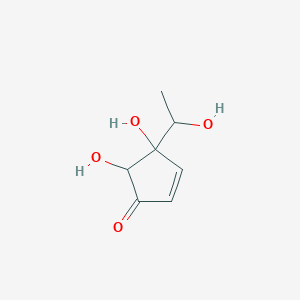

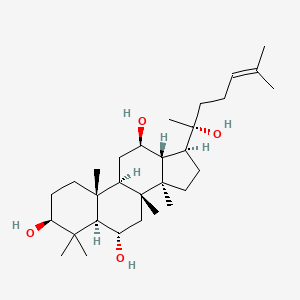
![1-Benzyl-1-[[3-(4-chlorophenyl)-5-methyl-1-benzofuran-2-yl]methyl]-3-(2,4,6-trifluorophenyl)urea](/img/structure/B1242839.png)
